molecular formula C13H13FN2O2S B2930241 Ethyl 2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1338683-69-4

Ethyl 2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2930241
CAS No.: 1338683-69-4
M. Wt: 280.32
InChI Key: TUROPDBYWTUUOQ-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and odor .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve various types of reactions such as condensation, substitution, addition, elimination, etc .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability, and the conditions under which it reacts .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, etc. Chemical properties could include acidity or basicity, reactivity, etc .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) details the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, starting from Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates. These compounds, including a 1,3-thiazole nucleus, were screened for antimicrobial, antilipase, and antiurease activities. Some exhibited moderate to good antimicrobial activity against test microorganisms, with two compounds showing antiurease activity and four displaying antilipase activity (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Synthetic Modifications and Antimicrobial Study

Desai, Bhatt, and Joshi (2019) conducted synthetic modifications on Ethyl 2-amino-4-methylthiazole-5-carboxylate, investigating its derivatives for antimicrobial activities. These derivatives showed antimicrobial activities against strains of bacteria and fungi, with structure-activity relationship analyzed through 3D-QSAR analysis (Desai, Bhatt, & Joshi, 2019).

Convenient Synthesis of Thiazole-5-carboxylates

Fong et al. (2004) explored the photolysis-based synthesis of thiazole-5-carboxylate esters, starting from ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate. This method provided moderate yields and demonstrated the versatility of thiazole derivatives for further chemical synthesis (Fong, Janowski, Prager, & Taylor, 2004).

Synthesis and Antimicrobial Activity of Thiazolo[3, 2]pyridines

El-Emary et al. (2005) reported on the synthesis of novel thiazolo[3, 2]pyridines containing the pyrazolyl moiety, showing antimicrobial activity. This study underlines the potential of thiazole derivatives in developing new antimicrobial agents (El-Emary, Khalil, Ali, & El-Adasy, 2005).

SARS-CoV-2 Mpro Binding Profile of Thiazole Derivatives

A recent study by Nagarajappa et al. (2022) synthesized two novel thiazole derivatives and evaluated their binding profile against SARS-CoV-2 Mpro, demonstrating their potential drug-likeness through structural elucidation, DFT studies, and ADME-T calculations. This research highlights the relevance of thiazole derivatives in addressing current global health challenges (Nagarajappa et al., 2022).

Mechanism of Action

Target of Action

Compounds containing the indole nucleus, such as 2-fluoroaniline, have been found to bind with high affinity to multiple receptors , suggesting a potential multi-target mechanism of action.

Mode of Action

It’s known that fluorinated compounds often interact with their targets through the formation of stable carbon-fluorine bonds . These bonds can enhance the stability and bioavailability of the compound, potentially leading to more effective interactions with its targets.

Biochemical Pathways

It’s worth noting that fluorinated compounds often influence a variety of biochemical pathways due to their multi-target nature .

Pharmacokinetics

It’s known that the metabolism and excretion of the xenobiotic compound 2-fluoroaniline, a compound with a similar structure, is very efficient, primarily through 4-hydroxylation with subsequent sulfate or glucuronide formation . This suggests that Ethyl 2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate may have similar ADME properties.

Result of Action

It’s known that fluorinated compounds often exhibit a wide range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of reaction of certain fluorinated compounds . Therefore, the physiological environment in which this compound acts could significantly impact its effectiveness.

Safety and Hazards

Safety and hazard information for a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on toxicity, environmental impact, handling and storage, and first aid measures .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of Ethyl 2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate are not well-documented in the literature. Compounds with similar structures have been studied. For instance, fluoroanilines, which share the 3-fluoroanilino group, are known to be metabolized primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . This suggests that this compound may interact with enzymes involved in these metabolic pathways.

Molecular Mechanism

Fluorine substitution can dramatically influence the chemical outcome of reactions . Therefore, the presence of a fluorine atom in this compound could potentially affect its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Fluoroanilines are known to be metabolized primarily by 4-hydroxylation .

Properties

IUPAC Name

ethyl 2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c1-3-18-12(17)11-8(2)15-13(19-11)16-10-6-4-5-9(14)7-10/h4-7H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUROPDBYWTUUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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